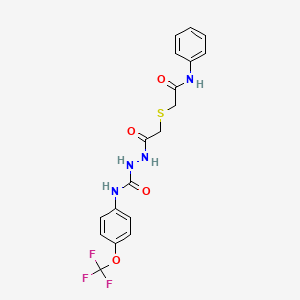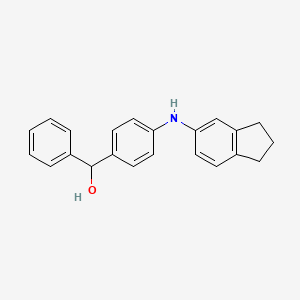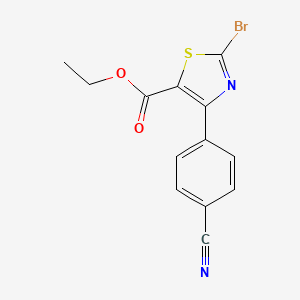
Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C13H9BrN2O2S and a molecular weight of 337.19 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate typically involves the reaction of 4-(4-cyanophenyl)thiazole-5-carboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its potential use in developing agrochemicals that can protect crops from pests and diseases.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 4-bromothiazole-5-carboxylate: Similar in structure but lacks the cyanophenyl group, which may affect its biological activity.
2-(4-Cyanophenyl)thiazole-4-carboxylic acid: Lacks the ethyl ester group, which can influence its solubility and reactivity.
The unique combination of the bromine, cyanophenyl, and ethyl ester groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H9BrN2O2S |
|---|---|
Molekulargewicht |
337.19 g/mol |
IUPAC-Name |
ethyl 2-bromo-4-(4-cyanophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H9BrN2O2S/c1-2-18-12(17)11-10(16-13(14)19-11)9-5-3-8(7-15)4-6-9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XHTCDNQRXDZAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
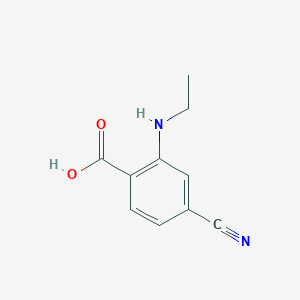
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)


![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
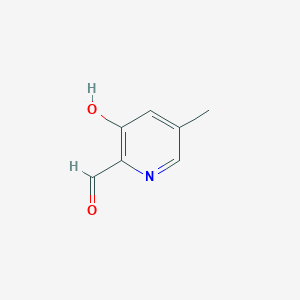


![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)

